molecular formula C2H6S2 B1201067 Ethanedithiol CAS No. 26914-40-9

Ethanedithiol

Cat. No. B1201067
CAS RN: 26914-40-9
M. Wt: 94.2 g/mol
InChI Key: DHBXNPKRAUYBTH-UHFFFAOYSA-N
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Description

Ethane-1, 1-dithiol, also known as 1, 1-ethanedithiol or bisedt, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. Ethane-1, 1-dithiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, ethane-1, 1-dithiol is primarily located in the cytoplasm. Ethane-1, 1-dithiol has a meaty and roasted taste.

Scientific Research Applications

  • Photovoltaic Device Improvement Ethanedithiol (EDT) is utilized in the fabrication of PbS quantum dot photovoltaic devices, influencing electronic properties like carrier mobility and concentration. EDT treatment enhances carrier mobility by reducing interparticle spacing, although it decreases carrier concentration. This modification in electronic properties is significant for developing efficient solar cells (Klem et al., 2008).

  • Transition Metal Scavenging Ethanedithiol-functionalized polyisobutylene efficiently sequesters transition metals like Cu2+ and Pd2+ from reaction mixtures. This ability to capture and remove transition metal catalyst residues is crucial in fields like organic synthesis and pharmaceutical manufacturing (Chouikhi et al., 2018).

  • Quantum Dot Superstructures Ethanedithiol, through ligand-exchange treatments, enables the creation of nanocrystalline film structures from colloidal PbS quantum dots. These structures facilitate the study of energy transfer between quantum dot layers, which is pivotal for advancements in nanocrystalline and hybrid solar cells, as well as light-emitting devices (Xu et al., 2011).

  • Material Morphology Control In the preparation of various morphologies of tellurium, EDT is used as a reducing agent and solvent. The ability to control material morphology is essential in material science for developing new materials with specific properties (Zhu & Hu, 2003).

  • Adlayers on Gold Surfaces Ethanedithiol influences the formation of adlayers on gold surfaces, particularly in creating monolayers of standing-up molecules. This has implications for surface chemistry and nanotechnology (Cometto et al., 2013).

  • Enhancing Quantum Dot Film Stability Ethanedithiol-treated PbS quantum dot films show improved stability against oxidation and ripening, important for the longevity and efficiency of quantum dot-based devices (Ihly et al., 2011).

  • Polyethylenedisulfide Synthesis EDT is used in the electrochemical polymerization process to synthesize polyethylenedisulfide, a material with potential applications in various industrial processes (Lakard et al., 2008).

  • Inorganic Photovoltaics Ethanedithiol is crucial in the development of solution-processed ZnO thin films for electron transporting interlayers in organic solar cells. EDT treatment improves power conversion efficiency and device stability (Bai et al., 2015).

  • Infrared Photovoltaic Cells Ethanedithiol enables the fabrication of quantum dot films for infrared photovoltaic cells, significantly increasing their efficiency and broadening the spectrum of light they can convert into electricity (Klem et al., 2007).

  • Mercury Speciation in Environmental Samples EDT is involved in creating functional magnetic polymers for mercury speciation, enhancing the capacity to analyze and manage mercury contamination in environmental samples (He et al., 2019).

properties

CAS RN

26914-40-9

Product Name

Ethanedithiol

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

IUPAC Name

ethane-1,1-dithiol

InChI

InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3

InChI Key

DHBXNPKRAUYBTH-UHFFFAOYSA-N

SMILES

CC(S)S

Canonical SMILES

CC(S)S

density

0.829-0.833

Other CAS RN

69382-62-3
26914-40-9

physical_description

Colourless liquid;  Meaty, roasted aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

synonyms

1,2-ethanedithiol
2-mercaptoethanol disulfide
BisEDT
bismuth ethanedithiol
ethandithiol
ethanedithiol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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